![molecular formula C11H9ClN4O2S B14625808 4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride CAS No. 57198-81-9](/img/structure/B14625808.png)
4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride is a diazonium salt that features a benzene ring substituted with a pyridin-2-ylsulfamoyl group and a diazonium chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride typically involves the diazotization of 4-[(Pyridin-2-yl)sulfamoyl]aniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is usually conducted at low temperatures to stabilize the diazonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous diazonium salts.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Phenols or aromatic amines in alkaline conditions are typical reagents.
Major Products
Substitution Products: Aryl halides, aryl cyanides, or phenols.
Azo Compounds: Formed through coupling with phenols or aromatic amines.
Applications De Recherche Scientifique
4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used in the synthesis of various organic compounds through substitution and coupling reactions.
Biology: Potential use in labeling and detection of biomolecules due to its reactivity with nucleophiles.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes and pigments through azo coupling reactions.
Mécanisme D'action
The mechanism of action of 4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion. This ion can undergo electrophilic substitution reactions, where it is replaced by various nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(Pyridin-2-yl)sulfamoyl]aniline: The precursor to the diazonium salt.
Benzene-1-diazonium chloride: A simpler diazonium salt without the pyridin-2-ylsulfamoyl group.
4-[(Pyridin-2-yl)sulfamoyl]benzene-1-sulfonamide: A related compound with a sulfonamide group instead of a diazonium group.
Uniqueness
4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride is unique due to the presence of both the pyridin-2-ylsulfamoyl group and the diazonium group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis .
Propriétés
Numéro CAS |
57198-81-9 |
|---|---|
Formule moléculaire |
C11H9ClN4O2S |
Poids moléculaire |
296.73 g/mol |
Nom IUPAC |
4-(pyridin-2-ylsulfamoyl)benzenediazonium;chloride |
InChI |
InChI=1S/C11H9N4O2S.ClH/c12-14-9-4-6-10(7-5-9)18(16,17)15-11-3-1-2-8-13-11;/h1-8H,(H,13,15);1H/q+1;/p-1 |
Clé InChI |
RGNDWNXPMRAFCA-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+]#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


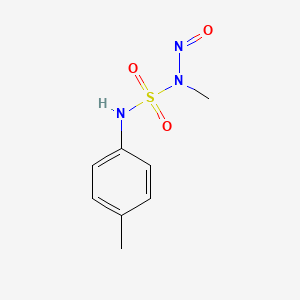
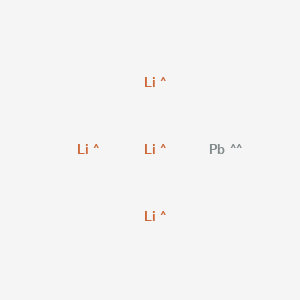
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)
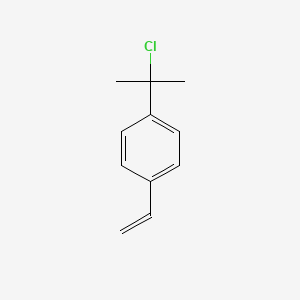

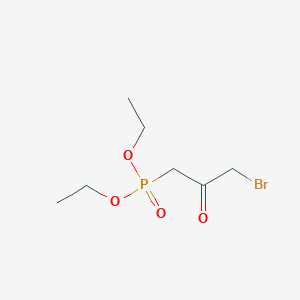
![2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid](/img/structure/B14625775.png)
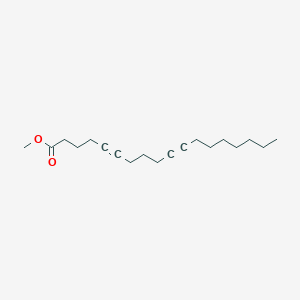
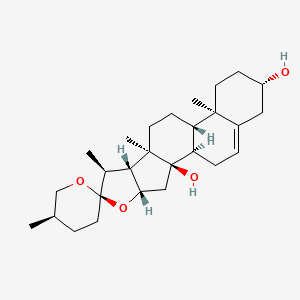
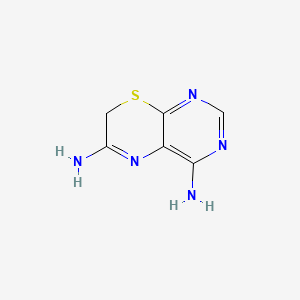
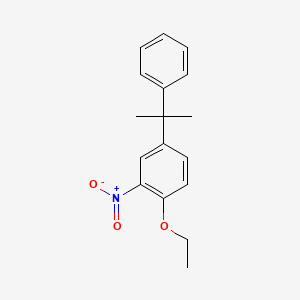


![(5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14625812.png)
